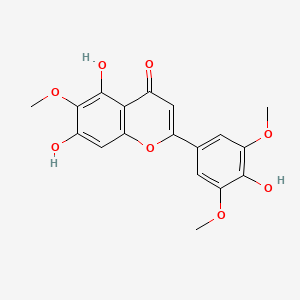

6-Methoxytricin

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRHGBHZAQNORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Methoxytricin: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activity, and Experimental Protocols of a Promising Flavonoid

Introduction

6-Methoxytricin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its roles as an inhibitor of aldose reductase and T-cell proliferation. Furthermore, this guide furnishes detailed experimental protocols and visual diagrams of relevant signaling pathways to facilitate further research and application.

Chemical Structure and Identification

This compound is chemically classified as a flavone, a subclass of flavonoids. Its structure is characterized by a C6-C3-C6 backbone, with specific hydroxyl and methoxy group substitutions that are crucial for its biological activity.

Systematic IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one[1]

Synonyms: 4',5,7-Trihydroxy-3',5',6-trimethoxyflavone, 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one[2]

Chemical Identifiers:

-

SMILES: COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O

-

InChI: InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental and pharmaceutical contexts. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 360.31 g/mol | |

| Physical Form | Solid | |

| XlogP | 2.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 115 Ų | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, primarily as an inhibitor of aldose reductase and T-cell proliferation.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting glucose to sorbitol, its overactivation in hyperglycemic conditions can lead to osmotic stress and cellular damage. This compound acts as an inhibitor of this enzyme, suggesting its potential in mitigating such complications.

The precise signaling pathway of this compound's inhibitory action on aldose reductase is a subject of ongoing research. However, the general mechanism of aldose reductase inhibition involves the binding of the inhibitor to the enzyme's active site, preventing the binding of its substrate, NADPH. This action helps to counteract the diabetes-induced nitrosative stress and subsequent activation of Poly(ADP-ribose) polymerase (PARP).

References

A Technical Guide to the Natural Sources and Isolation of 6-Methoxytricin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxytricin, a flavone with significant therapeutic potential, has garnered interest in the scientific community for its anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its isolation from Artemisia vulgaris. Detailed experimental protocols for extraction and purification are presented, alongside a summary of the quantitative data available in the current literature. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. Visual diagrams of the isolation workflow and signaling cascades are provided to facilitate a comprehensive understanding of the core concepts.

Natural Sources of this compound

This compound, also known as Nepetin or 6-Methoxyluteolin, is a naturally occurring flavonoid found in several plant species. The most prominent and well-documented source of this compound is Artemisia vulgaris , commonly known as mugwort.[1] Various species within the Artemisia genus have been investigated for their rich phytochemical profiles, and A. vulgaris has been identified as a significant source of this compound.[1][2] While other species of Artemisia have been analyzed for different bioactive compounds, the isolation of this compound has been specifically detailed from A. vulgaris.

Isolation and Purification of this compound from Artemisia vulgaris

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature.

Quantitative Data on Isolation

While detailed protocols for the isolation of this compound are available, specific quantitative data such as yield and purity percentages are not consistently reported in the literature. The following table summarizes the available data and highlights the need for further quantitative studies.

| Plant Source | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Artemisia vulgaris | Maceration with 100% methanol | Column Chromatography (Silica gel, Sephadex LH-20) | Not Reported | Not Reported | [1] |

Note: The lack of reported yield and purity is a significant gap in the current literature and presents an opportunity for future research to optimize and quantify the isolation process.

Detailed Experimental Protocol

This protocol outlines the key steps for the extraction and purification of this compound from the aerial parts of Artemisia vulgaris.

2.2.1. Plant Material Preparation

-

Collect fresh aerial parts of Artemisia vulgaris.

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the plant material in the shade for several days until it is completely dry.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2.2.2. Extraction

-

Macerate the powdered plant material in 100% methanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.2.3. Fractionation

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-hexane to remove nonpolar compounds.

-

Dichloromethane (CH2Cl2) to extract compounds of intermediate polarity.

-

Ethyl acetate to extract more polar compounds.

-

-

Concentrate each fraction using a rotary evaporator. The this compound is expected to be primarily in the dichloromethane and ethyl acetate fractions.

2.2.4. Chromatographic Purification

-

Subject the dichloromethane and ethyl acetate fractions to column chromatography.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh).

-

Load the concentrated fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing smaller impurities.

-

-

Combine the purified fractions containing this compound and concentrate them to yield the isolated compound.

2.2.5. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT): To elucidate the chemical structure.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids, including likely those of this compound, are often attributed to the downregulation of pro-inflammatory pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins. Flavonoids can inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB activation.[3][4][5]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, p38, and JNK, is another critical pathway in the inflammatory response. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Some flavonoids have been shown to suppress the phosphorylation of MAPK proteins, thus inhibiting the downstream inflammatory cascade.[3][4][5]

Anti-Cancer Signaling Pathways

The potential anti-cancer activity of flavonoids is linked to their ability to interfere with signaling pathways that control cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common feature in many cancers.[6] Some natural products have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[7] While direct evidence for this compound is still emerging, its flavonoid structure suggests it may also target this pathway.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Signaling Pathways

Caption: A diagram showing the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory and potential anti-cancer properties. Artemisia vulgaris stands out as a primary natural source for its isolation. While established protocols for its extraction and purification exist, there is a clear need for further research to quantify the yield and purity of these processes. Understanding the intricate ways in which this compound modulates key signaling pathways like NF-κB, MAPK, and PI3K/Akt/mTOR is crucial for its development as a therapeutic agent. This guide provides a solid foundation for researchers and drug development professionals to advance the study and application of this valuable natural product.

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

6-Methoxytricin: A Flavone Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methoxytricin

This compound is a flavone derivative, a class of natural compounds known for their diverse biological activities. As a methoxylated form of tricin, this phytochemical has garnered interest within the scientific community for its potential therapeutic applications. Found in plants such as Centella asiatica, this compound is being explored for its anticancer, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its biological effects, mechanisms of action, and relevant experimental protocols.

Biological Activities and Therapeutic Potential

Research into methoxyflavones, the broader class to which this compound belongs, has revealed a range of biological effects. These compounds are noted for their potential to modulate key cellular processes involved in various diseases.

Anticancer Activity

Methoxyflavone analogs have demonstrated potential in inhibiting the growth of various cancer cell lines. The structural features of these molecules, including the presence and position of methoxy groups, play a crucial role in their cytotoxic effects. While specific quantitative data for this compound's anticancer activity is still emerging, studies on aqueous extracts of Centella asiatica, a source of this compound, have shown cytotoxic effects against certain cancer cell lines. For instance, an aqueous extract of Centella asiatica demonstrated activity against human breast cancer (MDA-MB-231) and mouse melanoma (B16F1) cell lines with IC50 values of 648.0 and 698.0 μg/mL, respectively[1][2]. Another study on an oral cancer cell line showed a dose-dependent decrease in cell viability with a standardized extract of Centella asiatica[3]. It is important to note that these extracts contain a mixture of compounds, and the specific contribution of this compound to these effects requires further investigation.

Anti-inflammatory Effects

Methoxyphenolic compounds are recognized for their anti-inflammatory properties, with the ability to inhibit the production of various inflammatory mediators. Flavonoids, in general, are known to possess anti-inflammatory actions[4]. While direct IC50 values for this compound's anti-inflammatory activity are not yet widely published, related compounds and extracts from Centella asiatica have shown significant anti-inflammatory potential. An in-silico study suggested that active compounds from Centella asiatica, including flavonoids, can interact with inflammatory cytokines like IL-1α, IL-1β, and IL-6[5].

Enzyme Inhibition and Other Activities

This compound has been identified as an inhibitor of aldose reductase and the formation of advanced glycation end-products (AGEs), both of which are implicated in the complications of diabetes. It has also been shown to inhibit T-cell proliferation and activation, suggesting a potential role in modulating the immune response.

Quantitative Data Summary

While specific quantitative data for the biological activities of pure this compound are limited in the currently available literature, the following table summarizes the reported IC50 values for extracts of Centella asiatica and related compounds to provide a contextual reference.

| Activity | Test Substance | Cell Line/Assay | IC50 Value | Reference |

| Cytotoxicity | Aqueous Extract of Centella asiatica | MDA-MB-231 (Human Breast Cancer) | 648.0 µg/mL | [1][2] |

| Cytotoxicity | Aqueous Extract of Centella asiatica | B16F1 (Mouse Melanoma) | 698.0 µg/mL | [1][2] |

| Cytotoxicity | Aqueous Extract of Centella asiatica | C6 (Rat Glioma) | 1000.0 µg/mL | [1][2] |

| Antioxidant Activity | Aqueous Extract of Centella asiatica | DPPH Radical Scavenging | 31.25 µg/mL | [1][2] |

| Acetylcholinesterase Inhibition | Ethanolic Extract of Centella asiatica (RECA) | SH-SY5Y cells | 31.09 ± 10.07 µg/mL | [6] |

Signaling Pathways

The biological effects of flavone derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under active investigation, the NF-κB and MAPK signaling cascades are primary targets for many flavonoids and are likely involved in the anti-inflammatory and anticancer activities of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. The potential interaction of this compound with this pathway warrants further investigation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38. The activation of these kinases, often in response to cellular stress, can lead to inflammatory responses and cell survival or death. The ability of flavonoids to modulate MAPK signaling is a key area of research in drug discovery.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.

Isolation and Purification of this compound from Centella asiatica

This protocol outlines a general procedure for the extraction and isolation of flavonoids from Centella asiatica, which can be optimized for the specific enrichment of this compound.

Workflow:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction:

-

Air-dried and powdered aerial parts of Centella asiatica are macerated with 80% ethanol at room temperature for 72 hours.

-

The extract is filtered and concentrated under reduced pressure to yield the crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

-

The ethyl acetate fraction, which is typically rich in flavonoids, is collected and dried.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of the target compound.

-

Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Anticancer Activity: MTT Cell Viability Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture:

-

Cancer cells (e.g., MDA-MB-231, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

-

Treatment:

-

The cells are treated with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

The plates are incubated for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase activity.

Methodology:

-

Enzyme Preparation:

-

Aldose reductase can be partially purified from rat lens homogenates or a recombinant source can be used.

-

-

Assay Mixture:

-

The reaction mixture contains sodium phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.

-

-

Inhibition Assay:

-

Various concentrations of this compound are pre-incubated with the enzyme.

-

The reaction is initiated by adding the substrate.

-

The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Advanced Glycation End-products (AGEs) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the formation of AGEs.

Methodology:

-

Reaction Mixture:

-

A solution of bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or fructose) in phosphate buffer (pH 7.4) is prepared.

-

-

Inhibition Assay:

-

The reaction mixture is incubated with various concentrations of this compound and a positive control (e.g., aminoguanidine) at 37°C for several days or weeks.

-

-

Measurement of AGEs:

-

The formation of fluorescent AGEs is measured using a fluorescence spectrophotometer (e.g., excitation at 370 nm and emission at 440 nm).

-

-

Data Analysis:

-

The percentage of inhibition of AGE formation is calculated, and the IC50 value is determined.

-

T-Cell Proliferation Assay (CFSE-based)

This flow cytometry-based assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.

Methodology:

-

Cell Staining:

-

Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

-

Cell Culture and Stimulation:

-

CFSE-labeled T-cells are cultured in a 96-well plate.

-

The cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin (PHA)) or specific antigens in the presence of various concentrations of this compound.

-

-

Flow Cytometry Analysis:

-

After a few days of culture, the cells are harvested and analyzed by flow cytometry.

-

As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the tracking of cell divisions.

-

-

Data Analysis:

-

The percentage of proliferating cells and the number of cell divisions are quantified to determine the inhibitory effect of this compound.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.

Methodology:

-

Cell Treatment and Lysis:

-

Cells are treated with this compound for various time points and then lysed to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

-

Analytical Methods for Quantification

Accurate quantification of this compound in plant extracts and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation:

-

Plant extracts or other samples are dissolved in a suitable solvent (e.g., methanol) and filtered before injection.

-

-

Chromatographic Conditions:

-

A C18 reverse-phase column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection is usually performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound shows maximum absorbance.

-

-

Quantification:

-

A calibration curve is generated using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for the analysis of complex mixtures and trace amounts of compounds.

Methodology:

-

Sample Preparation:

-

Similar to HPLC, samples are dissolved and filtered.

-

-

UPLC Conditions:

-

A sub-2 µm particle size C18 column is used for rapid and high-resolution separation.

-

A fast gradient of acetonitrile and water with formic acid is typically employed.

-

-

Mass Spectrometry Conditions:

-

An electrospray ionization (ESI) source is commonly used in either positive or negative ion mode.

-

The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification.

-

-

Quantification:

-

Quantification is performed using a calibration curve prepared with a reference standard and often includes an internal standard to correct for matrix effects and variations in instrument response.

-

Conclusion and Future Directions

This compound, as a flavone derivative, holds significant promise for further investigation as a therapeutic agent. Its potential anticancer, anti-inflammatory, and other biological activities, coupled with its natural origin, make it an attractive candidate for drug discovery and development. Future research should focus on obtaining more specific quantitative data for its biological effects, elucidating the precise molecular mechanisms and signaling pathways involved, and developing optimized protocols for its isolation and analysis. A deeper understanding of the structure-activity relationships of this compound and its analogs will be crucial for the design of more potent and selective therapeutic agents. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and Cytotoxic Activities of Centella asiatica (L) Urb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the anticancer activity of standardized extract of Centella asiatica (ECa 233) on cell growth and metastatic behavior in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Inhibitory Effects of Raw-Extract Centella asiatica (RECA) on Acetylcholinesterase, Inflammations, and Oxidative Stress Activities via In Vitro and In Vivo [mdpi.com]

The Anti-inflammatory Potential of 6-Methoxytricin: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the anti-inflammatory effects of 6-Methoxytricin is limited in the current scientific literature. This guide is based on the established mechanisms of structurally similar polymethoxyflavonoids (PMFs) and provides a framework for investigating the potential anti-inflammatory properties of this compound. The presented data and pathways are extrapolated from studies on related compounds and should be considered as a predictive guide for future research.

Introduction

Polymethoxyflavonoids (PMFs), a class of flavonoids characterized by multiple methoxy groups on their core flavone structure, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This compound, a specific PMF, is hypothesized to share these properties. This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of this compound, drawing on evidence from closely related compounds. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of PMFs are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The proposed mechanisms for this compound are centered around the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][3]

It is proposed that this compound, like other PMFs, inhibits NF-κB activation by preventing the degradation of IκBα. This sequesters NF-κB in the cytoplasm, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[4][5]

Modulation of MAPK Signaling Pathway

The MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transmitting extracellular signals to the cellular interior, leading to a wide range of cellular responses, including inflammation.[6] The activation of these pathways by inflammatory stimuli leads to the production of inflammatory cytokines and enzymes.[7]

Similar to other flavonoids, this compound is expected to suppress the phosphorylation of ERK, JNK, and p38 MAPK, thereby attenuating the downstream inflammatory cascade.[8][9]

Effects on Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by this compound is predicted to lead to a significant reduction in the production of key inflammatory mediators.

Nitric Oxide (NO), Inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2)

During inflammation, the expression of iNOS and COX-2 is upregulated, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively.[10] These molecules are key mediators of inflammation, contributing to vasodilation, pain, and fever.[11][12] Numerous studies have demonstrated that polymethoxyflavonoids effectively inhibit the expression of iNOS and COX-2, consequently reducing NO and prostaglandin production.[4][13][14]

Quantitative Data on Related Polymethoxyflavonoids

The following tables summarize quantitative data from studies on polymethoxyflavonoids with structural similarities to this compound, providing a predictive insight into its potential efficacy.

Table 1: Inhibitory Effects of Related Flavonoids on NO Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) |

| 5,7-Dimethoxyflavone | - | - | Not specified, but significant inhibition |

| Oroxylin A (5,7-Dihydroxy-6-methoxyflavone) | 50 µM | ~16% | - |

| 6,3',4'-Trihydroxyflavone | - | - | 22.1 |

| 7,3',4'-Trihydroxyflavone | - | - | 26.7 |

Data extrapolated from related compound studies.[15][16][17]

Table 2: Inhibitory Effects of Related Flavonoids on Pro-inflammatory Cytokines and Enzymes

| Compound | Target | Method | Results |

| 5,7-Dimethoxyflavone | Prostaglandin Biosynthesis | Rat Pleurisy Model | Marked inhibition |

| Oroxylin A | IL-1α, IL-1β, IL-6, TNF-α | ELISA | Significant inhibition at 50 µM |

| 2'-Hydroxy-2,6'-dimethoxychalcone | iNOS, COX-2 Protein Expression | Western Blot | Significant reduction |

| 7-O-Methylnaringenin | TNF-α, IL-6, IL-1β | ELISA | Dose-dependent downregulation |

Data extrapolated from related compound studies.[7][13][16][17]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound, based on standard protocols used for other flavonoids.[7][15][16][18]

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.[14][18]

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The Griess assay is used to measure nitrite accumulation in the culture medium as an indicator of NO production.

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described above.

-

After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Signaling Proteins

Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.

-

Cells are treated with this compound and/or LPS.

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

ELISA kits are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.

-

RAW 264.7 cells are seeded and treated as described above.

-

After 24 hours of LPS stimulation, the culture supernatants are collected.

-

The concentrations of TNF-α, IL-6, and IL-1β are measured using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating the anti-inflammatory effects of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of the MEK/MAPK signal transduction pathway strongly impairs the growth of Flt3-ITD cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Neuroprotective Potential of 6-Methoxytricin: A Technical Guide for Researchers

A Prospective Analysis Based on Structurally Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the prospective neuroprotective potential of 6-Methoxytricin. As of the date of this publication, direct experimental data on the neuroprotective properties of this compound is limited. The information presented herein is largely extrapolated from studies on structurally similar flavonoids, primarily tricin and other methoxylated flavones. This document is intended to serve as a scientific and technical resource to guide future research in this promising area.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these conditions is chronic neuroinflammation and oxidative stress. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential neuroprotective effects, attributed to their antioxidant and anti-inflammatory properties.[1] this compound, a methoxylated derivative of the flavone tricin, is a compelling candidate for neuroprotective drug development due to the known bioactivities of its structural analogs. This whitepaper will provide an in-depth overview of the hypothesized neuroprotective mechanisms of this compound, supported by data from related compounds, and detail relevant experimental protocols to facilitate further investigation.

Core Hypothesized Mechanisms of Neuroprotection

Based on evidence from tricin and other methoxylated flavones, the neuroprotective potential of this compound is likely mediated through two primary mechanisms: the suppression of neuroinflammation and the mitigation of oxidative stress.

Anti-Neuroinflammatory Effects

Neuroinflammation is largely driven by the activation of microglial cells, the resident immune cells of the central nervous system.[2] When activated by pathological stimuli, such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to neuronal damage.[2]

Structurally similar compounds, such as 6-methoxyflavone, have been shown to suppress the production of these inflammatory mediators in LPS-stimulated BV2 microglial cells.[1][3] The proposed mechanism involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][3] NF-κB is a master regulator of inflammatory gene expression.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. Flavonoids are well-documented antioxidants. Their neuroprotective effects are attributed not only to direct ROS scavenging but also to the upregulation of endogenous antioxidant defense mechanisms.[4]

A crucial pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] Studies on tricin and other flavonoids have demonstrated their ability to activate the Nrf2/HO-1 signaling pathway, thereby protecting neuronal cells from oxidative damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[7]

Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of neuronal survival. Activation of this pathway has been shown to be neuroprotective, and studies on tricin have demonstrated its ability to activate PI3K/Akt signaling, leading to the inhibition of apoptosis and autophagy in models of cerebral ischemia/reperfusion injury.[8][9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on tricin and 6-methoxyflavone, which provide a basis for hypothesizing the potential efficacy of this compound.

Table 1: Anti-Inflammatory and Antioxidant Activity of 6-Methoxyflavone in vitro

| Cell Line | Stimulus | Compound | Concentration | Measured Effect | Result | Reference |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 5, 10, 20 µM | NO production | Dose-dependent decrease | [1] |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 20 µM | ROS levels | Significant reduction | [1] |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 5, 10, 20 µM | iNOS protein expression | Dose-dependent decrease | [1] |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 5, 10, 20 µM | COX-2 protein expression | Dose-dependent decrease | [1] |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 5, 10, 20 µM | HO-1 protein expression | Dose-dependent increase | [1] |

| BV2 microglia | LPS (100 ng/ml) | 6-Methoxyflavone | 5, 10, 20 µM | NQO1 protein expression | Dose-dependent increase | [1] |

| Rat mesangial cells | LPS | 6-Methoxyflavone | - | IC50 for NO inhibition | 192 nM | [10][11] |

Table 2: Neuroprotective Effects of Tricin in vitro and in vivo

| Model | Cell Line/Animal | Insult | Compound | Concentration/Dose | Measured Effect | Result | Reference |

| In vitro | N2a neuroblastoma | OGD/R | Tricin | 10, 20, 40 µM | Increased cell viability | Dose-dependent increase | [3][12][13] |

| In vitro | N2a neuroblastoma | OGD/R | Tricin | 10, 20, 40 µM | Decreased apoptosis | Dose-dependent decrease | [3][12][13] |

| In vitro | N2a neuroblastoma | OGD/R | Tricin | 10, 20, 40 µM | Decreased IL-1β, IL-6, TNF-α | Dose-dependent decrease | [3][12][13] |

| In vivo | Rat | Cerebral I/R | Tricin | 75, 100, 150 mg/kg | Reduced infarct volume | Dose-dependent reduction | [3][12][13][14] |

| In vivo | Rat | Cerebral I/R | Tricin | 75, 100, 150 mg/kg | Improved neurological score | Dose-dependent improvement | [3][12][13] |

| In vivo | Rat | Cerebral I/R | Tricin | 150 mg/kg | Decreased serum IL-1β, IL-6, TNF-α | Significant decrease | [3][12][13] |

*OGD/R: Oxygen-glucose deprivation/reoxygenation; I/R: Ischemia/reperfusion

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.

Caption: Hypothesized Anti-Neuroinflammatory Signaling Pathway of this compound.

Caption: Hypothesized Antioxidant and Pro-Survival Signaling Pathways of this compound.

Caption: General Experimental Workflow for In Vitro Assessment of Neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in studies of structurally related flavonoids. These protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 microglia: For studying neuroinflammation. Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

SH-SY5Y neuroblastoma: For studying neuroprotection against oxidative stress. Culture in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation, cells can be treated with 10 µM all-trans-retinoic acid for 6 days.[15]

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Induce neurotoxicity by adding the respective stimulus (e.g., 100 ng/mL LPS for BV2 cells or 100 µM 6-OHDA for SH-SY5Y cells) for the desired duration (typically 24 hours).

-

Cell Viability Assay (MTT Assay)

-

After treatment, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Quantification of Inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Centrifuge to remove cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

Western Blot Analysis

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the substantial body of research on its structural analogs, tricin and other methoxylated flavones, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The hypothesized mechanisms of action, centered on the modulation of neuroinflammation and oxidative stress via pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt, are well-established targets for neuroprotection.

Future research should focus on validating these hypotheses through a systematic in vitro and in vivo evaluation of this compound. The experimental protocols detailed in this guide provide a framework for such investigations. Key areas for future study include:

-

Direct assessment of the anti-inflammatory and antioxidant efficacy of this compound in neuronal and microglial cell lines.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Evaluation of its neuroprotective effects in animal models of neurodegenerative diseases (e.g., LPS-induced neuroinflammation, 6-OHDA-induced Parkinsonism, or transgenic models of Alzheimer's disease).

-

Pharmacokinetic and bioavailability studies to determine its ability to cross the blood-brain barrier.

The exploration of this compound's neuroprotective potential represents a promising avenue for the development of novel therapies to combat the growing burden of neurodegenerative diseases. This technical guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricetin protects against 6-OHDA-induced neurotoxicity in Parkinson's disease model by activating Nrf2/HO-1 signaling pathway and preventing mitochondria-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jppres.com [jppres.com]

- 9. Tricin attenuates cerebral ischemia/reperfusion injury through inhibiting nerve cell autophagy, apoptosis and inflammation by regulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxytricin in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytricin, a naturally occurring flavonoid, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current state of knowledge regarding its biological activities, with a focus on its potential therapeutic applications. While research is in its early stages, preliminary data suggests that this compound may hold promise in the management of diabetic complications and conditions associated with immune cell activation. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes known mechanisms and experimental workflows.

Core Pharmacological Activities

Current research indicates that this compound exhibits inhibitory effects against aldose reductase and the formation of advanced glycation end-products (AGEs). Furthermore, it has been reported to inhibit T-cell proliferation.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound in key biochemical assays.

| Target/Process | IC50 Value (µM) | Source |

| Aldose Reductase (AR) | 30.29 | [1] |

| Advanced Glycation End-product (AGE) Formation | 134.88 | [1] |

Potential Therapeutic Applications

Based on its known inhibitory activities, this compound is being investigated for its potential in mitigating diabetic complications.

-

Diabetic Complications: By inhibiting aldose reductase, a key enzyme in the polyol pathway, this compound may help prevent the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[1] Its ability to inhibit the formation of AGEs further supports its potential in preventing the long-term complications of diabetes, which are often associated with the accumulation of these harmful compounds.[1]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, based on the reported activities, the following general methodologies are applicable.

Aldose Reductase Inhibition Assay

This assay is designed to determine the ability of a compound to inhibit the activity of the aldose reductase enzyme.

General Protocol:

-

Enzyme and Substrate Preparation: A purified aldose reductase enzyme solution is prepared. The substrate, typically DL-glyceraldehyde, and the cofactor, NADPH, are prepared in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADPH, substrate, and varying concentrations of this compound or a reference inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Advanced Glycation End-product (AGE) Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the non-enzymatic glycation of proteins.

General Protocol:

-

Glycation Reaction Mixture: A solution of a protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) in a phosphate buffer.

-

Test Compound Addition: Varying concentrations of this compound or a known AGE inhibitor (e.g., aminoguanidine) are added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C for an extended period (several days to weeks) to allow for the formation of AGEs.

-

Measurement: The formation of fluorescent AGEs is measured using a spectrofluorometer at specific excitation and emission wavelengths (e.g., 370 nm excitation and 440 nm emission).

-

Data Analysis: The percentage of inhibition of AGE formation is calculated for each concentration of this compound, and the IC50 value is determined.

T-Cell Proliferation Assay

This assay is used to evaluate the effect of a compound on the proliferation of T-lymphocytes.

General Protocol:

-

Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

-

Cell Culture and Stimulation: The isolated T-cells are cultured in a suitable medium and stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigens in the presence of antigen-presenting cells.

-

Compound Treatment: The cultured T-cells are treated with varying concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (typically 2-5 days), cell proliferation is assessed using methods such as the MTT assay, which measures metabolic activity, or by quantifying the incorporation of a labeled nucleotide (e.g., [³H]-thymidine) into the DNA of proliferating cells.

-

Data Analysis: The inhibition of T-cell proliferation is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, based on its known targets, the following diagrams illustrate the proposed mechanisms of action and a general workflow for screening its antioxidant potential.

Caption: Proposed mechanism of this compound in inhibiting the polyol pathway.

Caption: Inhibition of advanced glycation end-product (AGE) formation by this compound.

Caption: General experimental workflow for assessing the antioxidant activity of this compound.

Conclusion and Future Directions

This compound is a promising flavonoid with demonstrated inhibitory activity against aldose reductase and the formation of advanced glycation end-products. These findings suggest its potential as a therapeutic agent for the prevention and management of diabetic complications. Further research is warranted to fully elucidate its mechanisms of action, including the identification of specific signaling pathways involved in its anti-inflammatory and immunomodulatory effects. Comprehensive in vivo studies are necessary to establish its pharmacokinetic profile, efficacy, and safety in relevant disease models. The development of detailed structure-activity relationships for this compound and its analogs could lead to the design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to Understanding the Bioavailability of 6-Methoxytricin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. It is a review of existing scientific literature and general methodologies. Specific data on the bioavailability of 6-Methoxytricin is not currently available in published literature. The information presented herein is based on general principles of flavonoid pharmacology and should not be interpreted as definitive data for this specific compound.

Executive Summary

This compound, a methoxylated flavone, presents a promising scaffold for therapeutic development due to the generally enhanced metabolic stability and bioavailability associated with methoxylated flavonoids.[1][2][3] However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its progression as a potential therapeutic agent. To date, specific pharmacokinetic studies on this compound are not available in the public domain. This technical guide addresses this knowledge gap by providing a detailed overview of the principles of flavonoid bioavailability, outlining robust experimental protocols for its determination, and presenting hypothetical metabolic pathways and experimental workflows based on current scientific understanding of similar compounds. This document aims to serve as a foundational resource for researchers initiating studies into the pharmacokinetics of this compound and other novel methoxylated flavonoids.

Introduction to this compound and the Significance of Bioavailability

Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are of significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7] However, the therapeutic efficacy of many flavonoids is often limited by their low oral bioavailability, which is primarily due to extensive metabolism in the intestine and liver.[2][8][9]

This compound belongs to the flavone subclass of flavonoids. Its structure is characterized by a C6-C3-C6 skeleton. The presence of a methoxy group is significant, as methoxylation of flavonoids has been shown to dramatically increase metabolic stability and membrane transport, thereby improving oral bioavailability compared to their hydroxylated analogs.[1][2][3] Understanding the specific ADME properties of this compound is a crucial step in evaluating its potential as a drug candidate.

Hypothetical Metabolic Pathways of this compound

Based on the known metabolism of flavonoids and methoxylated flavones, a hypothetical metabolic pathway for this compound can be proposed.[7][10][11] Metabolism is expected to occur in two main phases:

-

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions. For methoxylated flavonoids, a key Phase I reaction is O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, such as CYP1A1 and CYP1A2.[10] This would convert the methoxy group of this compound into a hydroxyl group, forming a tricin derivative.

-

Phase II Metabolism: This phase involves conjugation reactions that increase the water solubility of the compound and facilitate its excretion. The hydroxyl groups of the parent compound or its Phase I metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation).[9][11]

Below is a diagram illustrating the potential metabolic fate of this compound.

Experimental Protocols for Determining Bioavailability

A multi-faceted approach involving in vitro and in vivo studies is necessary to thoroughly characterize the bioavailability of this compound.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[12][13] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer of polarized enterocytes with morphological and functional similarities to the human small intestine.[12][13]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which is indicative of its potential for intestinal absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Assay:

-

The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

-

This compound is added to the AP chamber (for apical-to-basolateral transport, simulating absorption) or the BL chamber (for basolateral-to-apical transport, assessing efflux).

-

Samples are collected from the receiver chamber at predetermined time points.

-

-

Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[14]

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies in animal models, such as rats, are essential for understanding the complete ADME profile of a compound in a biological system.[15][16]

Objective: To determine key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[15][16] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Administration:

-

Intravenous (IV) Administration: A single bolus dose of this compound is administered intravenously to determine its distribution and elimination characteristics without the influence of absorption.

-

Oral (PO) Administration: A single oral gavage dose is administered to assess oral absorption and bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[16] Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine the following parameters:

-

Area Under the Curve (AUC): A measure of total drug exposure.

-

Maximum Concentration (Cmax): The peak plasma concentration.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Half-life (t1/2): The time required for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the bioavailability of a novel flavonoid like this compound.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following tables are presented as templates for summarizing data from future studies. For context, pharmacokinetic data for the related flavonoid, tricin, is included where available from literature.[17][18]

Table 1: In Vitro Caco-2 Permeability of this compound (Template)

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| This compound | A -> B | Data to be determined | Data to be determined |

| This compound | B -> A | Data to be determined | |

| Propranolol (High Permeability Control) | A -> B | >10 | <2 |

| Atenolol (Low Permeability Control) | A -> B | <1 | <2 |

Table 2: Pharmacokinetic Parameters of Tricin in Rats (for comparison)

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | t₁/₂ (h) |

| Oral | 4.3 | ~0.8 | ~0.5 | ~3.5 | ~4.0 |

| Oral | 17.0 | ~2.5 | ~1.0 | ~18.0 | ~5.0 |

| Intravenous | 2.1 | - | - | ~2.0 | ~3.0 |

| Intravenous | 4.3 | - | - | ~4.5 | ~3.5 |

Data adapted from studies on tricin-containing plant extracts in Wistar rats.[17][18]

Table 3: Pharmacokinetic Parameters of this compound in Rodents (Template)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |

| Oral | e.g., 10 | TBD | TBD | TBD | TBD | - | - | TBD |

| Intravenous | e.g., 2 | TBD | - | TBD | TBD | TBD | TBD | - |

TBD: To be determined.

Challenges and Future Directions

The primary challenge in understanding the bioavailability of this compound is the current lack of empirical data. Future research should prioritize conducting the in vitro and in vivo studies outlined in this guide. Key areas for future investigation include:

-

Metabolite Identification and Activity: Identifying the major metabolites of this compound and assessing their biological activity is crucial, as metabolites may contribute to the overall therapeutic effect.[9]

-

Role of Gut Microbiota: The gut microbiome can significantly impact flavonoid metabolism and bioavailability.[19] Investigating the influence of gut bacteria on the transformation of this compound would provide a more complete picture of its fate in the body.

-

Food-Drug Interactions: The presence of other dietary components can influence the absorption of flavonoids. Studies on the effect of food matrices on the bioavailability of this compound would be valuable for its potential development as a nutraceutical or therapeutic.

-

Advanced Formulation Strategies: Should the intrinsic bioavailability of this compound prove to be low despite its methoxylation, formulation strategies such as nanoparticles, liposomes, or co-crystallization could be explored to enhance its absorption and efficacy.[20]

Conclusion

While specific bioavailability data for this compound is currently unavailable, the principles governing flavonoid and methoxyflavone pharmacokinetics provide a strong foundation for its investigation. The methoxy group in its structure suggests a higher potential for oral bioavailability compared to its hydroxylated counterparts, making it an attractive candidate for further research.[1][2][3] The experimental protocols and hypothetical frameworks presented in this technical guide offer a clear roadmap for researchers to systematically evaluate the ADME properties of this compound. Such studies are indispensable for unlocking the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 9. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vup.sk [vup.sk]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 15. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparative Study on Pharmacokinetics of Tricin, a Flavone from Gramineous Plants with Antiviral Activity [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxytricin: A Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxytricin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-proliferative and anti-inflammatory effects of this compound, with a focus on its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Cellular Targets and Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways. These pathways are integral to cell survival, proliferation, and the inflammatory response, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions.

Inhibition of T-Cell Proliferation

One of the key biological activities of this compound is its potent inhibition of T-cell proliferation. This effect is crucial for its potential application in autoimmune diseases and other conditions characterized by an overactive immune response. Experimental data has demonstrated that this compound significantly inhibits the proliferation of T-cells induced by concanavalin A (Con A).

| Parameter | Value | Cell Type/Condition |

| IC50 | 1.4 µM | Concanavalin A-induced T-cell proliferation |